![molecular formula C13H20N2O2 B4011206 N-cyclobutyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4011206.png)
N-cyclobutyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
Description
N-cyclobutyl-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is a compound that has been explored in drug discovery, particularly for its potential as a building block in lead optimization programs. Its structure is based on modifications of piperidine, piperazine, and morpholine, with increased size and conformational flexibility compared to these parent heterocycles (Feskov et al., 2019).
Synthesis Analysis
The synthesis of similar compounds involves cyclization steps and X-ray diffraction studies to confirm their molecular geometry. A key step in the synthesis sequence includes the cyclization of N-protected precursors (Feskov et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies have been utilized to analyze the molecular structure of similar compounds, demonstrating their larger size and increased conformational flexibility compared to parent heterocycles (Feskov et al., 2019).
Chemical Reactions and Properties
The chemical reactions of compounds with similar structures, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, involve low-efficiency substitutions and decarboxylation processes under various conditions, demonstrating complex chemical behavior (Mella et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, including their size and flexibility, are significant in drug discovery. The larger size and increased conformational flexibility, compared to their parent heterocycles, potentially make them suitable for lead optimization in drug development (Feskov et al., 2019).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactions and stability. For example, the compound 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid demonstrates different chemical behaviors under various conditions, indicating a complex interaction with different chemical agents (Mella et al., 2001).
properties
IUPAC Name |
N-cyclobutyl-1-cyclopropyl-6-oxopiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12-7-4-9(8-15(12)11-5-6-11)13(17)14-10-2-1-3-10/h9-11H,1-8H2,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASNQINMXQGJQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCC(=O)N(C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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